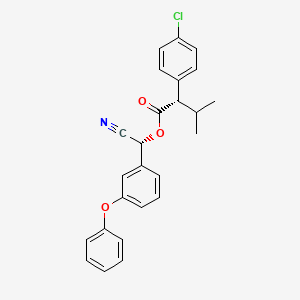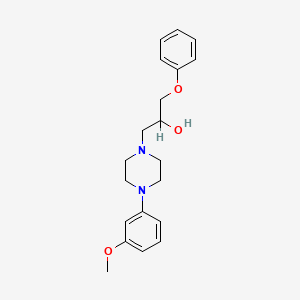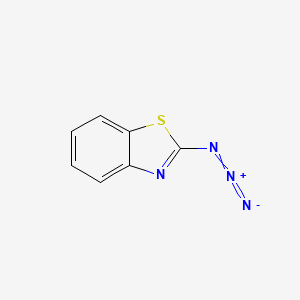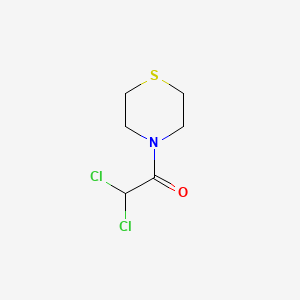
2-(6-methylpyridin-3-yl)-1H-benzimidazole
描述
2-(6-methylpyridin-3-yl)-1H-benzimidazole is a heterocyclic compound that features a benzimidazole core substituted with a 6-methylpyridin-3-yl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-methylpyridin-3-yl)-1H-benzimidazole typically involves the condensation of 6-methylpyridin-3-amine with o-phenylenediamine under acidic conditions. The reaction is often carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis starting from commercially available precursors. The process generally includes the preparation of intermediates followed by cyclization and purification steps to obtain the final product in high yield and purity.
化学反应分析
Types of Reactions
2-(6-methylpyridin-3-yl)-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine and benzimidazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include N-oxides, dihydro derivatives, and substituted benzimidazole derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
2-(6-methylpyridin-3-yl)-1H-benzimidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: It shows promise in the development of new pharmaceuticals, particularly as antimicrobial and anticancer agents.
Industry: The compound is used in the development of new materials with specific electronic and optical properties.
作用机制
The mechanism of action of 2-(6-methylpyridin-3-yl)-1H-benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved may include inhibition of DNA synthesis, disruption of cell signaling, or induction of apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
- 2-(6-methylpyridin-3-yl)-1H-imidazole
- 2-(6-methylpyridin-3-yl)-1H-pyrimidine
- 2-(6-methylpyridin-3-yl)-1H-pyrazole
Uniqueness
2-(6-methylpyridin-3-yl)-1H-benzimidazole is unique due to its specific substitution pattern and the presence of both pyridine and benzimidazole rings. This structural combination imparts distinct electronic and steric properties, making it a versatile scaffold for the development of new compounds with diverse biological activities.
属性
IUPAC Name |
2-(6-methylpyridin-3-yl)-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3/c1-9-6-7-10(8-14-9)13-15-11-4-2-3-5-12(11)16-13/h2-8H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCFVRBDHVFEHCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C2=NC3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70353813 | |
| Record name | 2-(6-methylpyridin-3-yl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70353813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
29.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49643914 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
67273-41-0 | |
| Record name | 2-(6-methylpyridin-3-yl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70353813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![n-(4-{[(1,3-Dioxo-1,3-dihydro-2h-isoindol-2-yl)methyl]amino}phenyl)acetamide](/img/structure/B1659612.png)


![1-Azabicyclo[2.2.2]octane, 3-(1,2-benzisothiazol-3-yloxy)-](/img/structure/B1659617.png)

![1-[(4-Methylanilino)methyl]naphthalen-2-ol](/img/structure/B1659624.png)

![1,3-Bis[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]urea](/img/structure/B1659627.png)
![1-[(Z)-furan-2-ylmethylideneamino]-3-[(E)-furan-2-ylmethylideneamino]urea](/img/structure/B1659628.png)
![1,3-Bis[(4-oxocyclohexa-2,5-dien-1-ylidene)methylamino]urea](/img/structure/B1659629.png)
